molecular formula C19H16N4O2S B2941871 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide CAS No. 1021116-53-9

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide

Cat. No.: B2941871
CAS No.: 1021116-53-9
M. Wt: 364.42
InChI Key: MDAVOAGVCUVXDE-UHFFFAOYSA-N
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Description

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazolo[3,2-a]pyrimidine core with a quinoline moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole with a suitable aldehyde to form the thiazolo[3,2-a]pyrimidine core. This intermediate is then reacted with quinoline-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar pyrimidine core but differs in its substituents and overall structure.

    Coumarin derivatives:

Uniqueness

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide stands out due to its unique combination of a thiazolo[3,2-a]pyrimidine core and a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and the underlying mechanisms through various studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of thiazole and pyrimidine derivatives. The structural framework combines a quinoline moiety with a thiazolo-pyrimidine core, which is crucial for its biological activity. The synthesis typically employs methods such as refluxing thiourea with appropriate carbonyl compounds and aldehydes to yield the desired thiazolo[3,2-a]pyrimidine derivatives.

Biological Activity Overview

This compound has been evaluated for various biological activities including:

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness comparable to standard antibiotics in vitro.
    • Case Study : In one study, derivatives of thiazolo[3,2-a]pyrimidines were tested against E. coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL for certain derivatives .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.
    • Research Findings : A derivative similar to this compound demonstrated cytotoxic effects against human leukemia cells with an IC50 value of 0.06 µM .
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases.
    • Experimental Evidence : Some derivatives have shown significant radical scavenging activity in DPPH assays, indicating their potential as antioxidants .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Molecular docking studies indicate that the compound can bind effectively to DNA-gyrase, disrupting bacterial DNA replication processes .

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli31.25 µg/mL
AnticancerHuman leukemia cells0.06 µM
AntioxidantDPPH radical scavengingSignificant

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-10-16(18(25)23-11(2)12(3)26-19(23)20-10)22-17(24)15-9-8-13-6-4-5-7-14(13)21-15/h4-9H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAVOAGVCUVXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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